molecular formula C6H18O7Si2 B1581928 Hexamethyl diorthosilicate CAS No. 4371-91-9

Hexamethyl diorthosilicate

Cat. No.: B1581928
CAS No.: 4371-91-9
M. Wt: 258.37 g/mol
InChI Key: XOAJIYVOSJHEQB-UHFFFAOYSA-N
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Description

Hexamethyl diorthosilicate is an organosilicon compound with the chemical formula C6H18O7Si2. It is a colorless to almost colorless clear liquid that is sensitive to moisture and should be stored under inert gas conditions . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Hexamethyl diorthosilicate can be synthesized through several methods. One common method involves the reaction of trimethylchlorosilane with purified water in the presence of an anion exchange resin . The reaction is carried out at elevated temperatures, followed by distillation to obtain the pure compound. Another method involves the use of non-toxic carbonate as a solid-state reactant and trimethylchlorosilane as a liquid-state reactant, with hexamethoxydisiloxane serving as the reaction solvent . This method allows for the synthesis under mild conditions and simple solid-liquid separation.

Chemical Reactions Analysis

Hexamethyl diorthosilicate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. It can be hydrolyzed to form silanols and siloxanes. In the presence of acid catalysts, it can convert alcohols and carboxylic acids into silyl ethers and silyl esters, respectively . It also reacts with rhenium (VII) oxide to form siloxides . Common reagents used in these reactions include trimethylchlorosilane, water, and acid catalysts. The major products formed from these reactions are silyl ethers, silyl esters, and siloxides.

Mechanism of Action

The mechanism of action of hexamethoxydisiloxane involves its ability to act as a silylating agent. It reacts with hydroxyl groups in alcohols and carboxylic acids to form silyl ethers and silyl esters, respectively . This reaction is facilitated by the presence of acid catalysts, which help in the formation of the silyl intermediates. The molecular targets of hexamethoxydisiloxane include hydroxyl-containing compounds, and the pathways involved in its reactions are primarily substitution reactions.

Comparison with Similar Compounds

Hexamethyl diorthosilicate is similar to other organosilicon compounds such as hexamethyldisiloxane, tetramethylsilane, and disiloxane . it is unique in its ability to form silyl ethers and silyl esters under mild conditions. Hexamethyldisiloxane, for example, is also used as a solvent and reagent in organic synthesis, but it is less volatile and has poorer solvating power compared to hexamethoxydisiloxane . Tetramethylsilane is commonly used as an internal standard in NMR spectroscopy, but it does not have the same range of applications as hexamethoxydisiloxane . Disiloxane is another related compound, but it lacks the functional versatility of hexamethoxydisiloxane .

Conclusion

This compound is a versatile organosilicon compound with a wide range of applications in scientific research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable compound in organic synthesis, semiconductor manufacturing, and biomedical applications. Its comparison with similar compounds highlights its distinct advantages and broad utility.

Properties

IUPAC Name

trimethyl trimethoxysilyl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O7Si2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAJIYVOSJHEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](OC)(OC)O[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O7Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963105
Record name Trimethyl trimethoxysilyl orthosilicate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-91-9
Record name Silicic acid (H6Si2O7), hexamethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4371-91-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethyl diorthosilicate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyl trimethoxysilyl orthosilicate
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Record name Hexamethyl diorthosilicate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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